molecular formula C25H33N3O4S2 B2773130 4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide CAS No. 533868-41-6

4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide

Katalognummer B2773130
CAS-Nummer: 533868-41-6
Molekulargewicht: 503.68
InChI-Schlüssel: FKELGMQNTIIICQ-QPLCGJKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide, also known as DBIBB, is a compound that has gained attention in scientific research due to its potential therapeutic applications. DBIBB has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.

Wissenschaftliche Forschungsanwendungen

4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential anti-viral properties, with promising results in inhibiting the replication of certain viruses.

Wirkmechanismus

4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). COX-2 is involved in the production of pro-inflammatory cytokines, while HDACs are involved in the regulation of gene expression. Inhibition of these enzymes by this compound may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and inhibiting viral replication. In addition, this compound has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species (ROS). This compound has also been shown to modulate the immune response and to have neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, this compound has some limitations, including its relatively high cost and limited availability. In addition, further studies are needed to determine the optimal concentration and dosing of this compound for different applications.

Zukünftige Richtungen

There are several future directions for research on 4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and viral infections. Another area of interest is the study of the molecular mechanisms underlying the effects of this compound, including its interactions with enzymes and cellular pathways. Further studies are also needed to determine the safety and toxicity of this compound in vivo and to optimize its pharmacokinetic properties.

Synthesemethoden

4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide has been synthesized through various methods, including a one-pot reaction of 3-ethyl-4-methoxy-2-mercaptobenzothiazole with dibutyl sulfite and 4-nitrobenzoyl chloride, followed by reduction and amidation. Another method involves the reaction of 3-ethyl-4-methoxy-2-mercaptobenzothiazole with dibutyl sulfite, followed by oxidation and amidation. Both methods yield this compound as a white crystalline solid.

Eigenschaften

IUPAC Name

4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4S2/c1-5-8-17-27(18-9-6-2)34(30,31)20-15-13-19(14-16-20)24(29)26-25-28(7-3)23-21(32-4)11-10-12-22(23)33-25/h10-16H,5-9,17-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKELGMQNTIIICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.